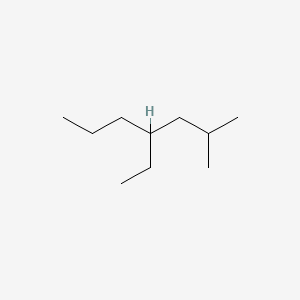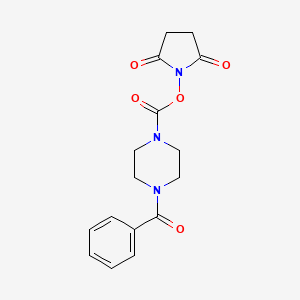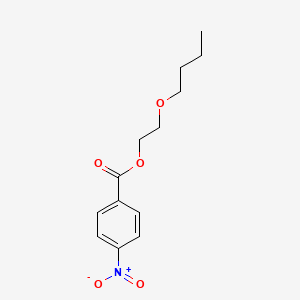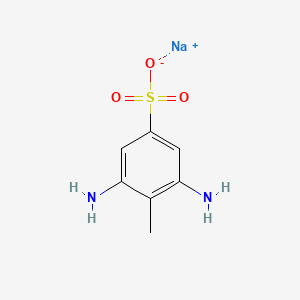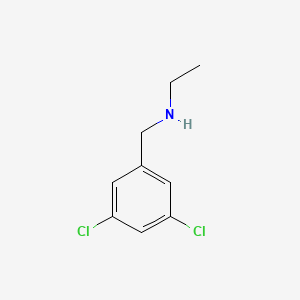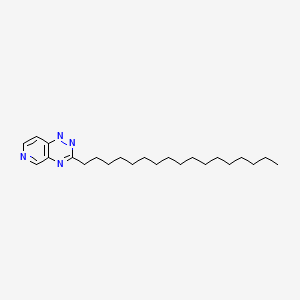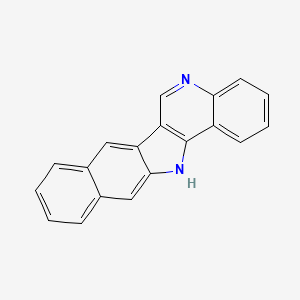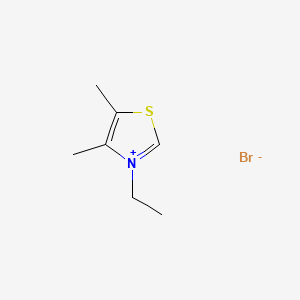
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The thiazolium cation is structurally analogous to imidazolium, with a sulfur atom replacing one of the nitrogens in imidazolium .
Métodos De Preparación
The synthesis of thiazolium, 3-ethyl-4,5-dimethyl-, bromide can be achieved through two major methods: the Hantzsch reaction and quaternization. The Hantzsch reaction involves the cyclization of thioamides with α-halocarbonyl compounds. Another common method is quaternization, where thiazoles are alkylated using reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates .
Análisis De Reacciones Químicas
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide undergoes various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position. It is stable under normal conditions but can react with strong oxidizing agents, leading to combustion. The compound is also known to form adducts with diaryl carbodiimides .
Aplicaciones Científicas De Investigación
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide has several scientific research applications. It is used as an antistatic agent due to its excellent antistatic and dispersing properties. The compound’s unique structure makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of thiazolium, 3-ethyl-4,5-dimethyl-, bromide involves its ability to undergo electrophilic and nucleophilic substitutions. The aromaticity of the thiazole ring allows for the delocalization of π-electrons, making it reactive at specific positions. This reactivity enables the compound to interact with various molecular targets and pathways, influencing biochemical processes .
Comparación Con Compuestos Similares
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is similar to other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents and biological activities. The unique combination of ethyl and dimethyl groups in this compound distinguishes it from other thiazole derivatives, contributing to its specific properties and applications .
Propiedades
Número CAS |
121028-75-9 |
|---|---|
Fórmula molecular |
C7H12BrNS |
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
3-ethyl-4,5-dimethyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C7H12NS.BrH/c1-4-8-5-9-7(3)6(8)2;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HGCSVSNWTCBBDX-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CSC(=C1C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


